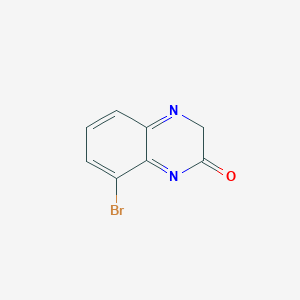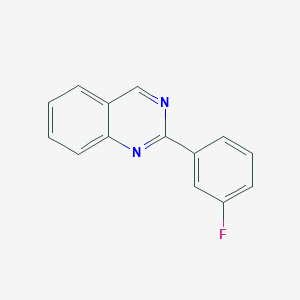
6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine is an organic compound with the molecular formula C10H12BrN It is a derivative of indene, featuring a bromine atom at the 6th position, a methyl group at the 4th position, and an amine group at the 1st position of the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 4-methyl-2,3-dihydro-1H-indene followed by amination. One common method includes:
Bromination: 4-Methyl-2,3-dihydro-1H-indene is treated with bromine in the presence of a solvent like dichloromethane to introduce the bromine atom at the 6th position.
Amination: The brominated intermediate is then reacted with ammonia or an amine source under suitable conditions to replace the bromine atom with an amine group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their function. The bromine atom may also participate in halogen bonding, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,3-dihydro-1H-inden-1-amine: Lacks the methyl group at the 4th position.
4-Methyl-2,3-dihydro-1H-inden-1-amine: Lacks the bromine atom at the 6th position.
6-Bromo-4-methyl-1H-indene: Lacks the amine group at the 1st position.
Uniqueness
6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both the bromine atom and the methyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H12BrN |
|---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
6-bromo-4-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-6-4-7(11)5-9-8(6)2-3-10(9)12/h4-5,10H,2-3,12H2,1H3 |
InChI Key |
MHUAXUVGYNXOBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1CCC2N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)prop-2-yn-1-ol](/img/structure/B11884200.png)


![1-(Benzo[D][1,3]dioxol-5-YL)-2,2,2-trifluoroethanol](/img/structure/B11884210.png)
![2-Chlorothiazolo[5,4-f]isoquinoline](/img/structure/B11884216.png)







